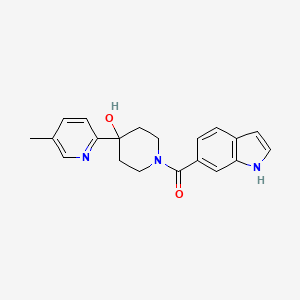
1-(1H-indol-6-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-6-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, commonly known as IMP, is a compound with a unique chemical structure that has gained significant attention in the scientific community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
作用機序
IMP exerts its pharmacological effects by inhibiting specific enzymes and receptors in the body. It has been found to act as an inhibitor of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. Additionally, IMP has been found to interact with the dopamine receptor D2, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
IMP has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy. Additionally, IMP has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been found to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One of the major advantages of IMP is its unique chemical structure, which makes it a potential candidate for drug discovery. Additionally, IMP has been found to have significant activity against various diseases, making it a promising compound for further research. However, one of the limitations of IMP is its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on IMP. One possible direction is to explore its potential as an anticancer agent. IMP has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research in this area. Additionally, further research could be conducted to explore its potential as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, research could be conducted to improve the solubility of IMP, which would make it more useful in various applications.
合成法
The synthesis of IMP involves several steps, including the reaction of 1-(1H-indol-6-yl)ethanone with 5-methyl-2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with piperidine and reduced using sodium borohydride to yield IMP.
科学的研究の応用
IMP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have significant activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
特性
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-2-5-18(22-13-14)20(25)7-10-23(11-8-20)19(24)16-4-3-15-6-9-21-17(15)12-16/h2-6,9,12-13,21,25H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGZDQHTFTNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5485634.png)
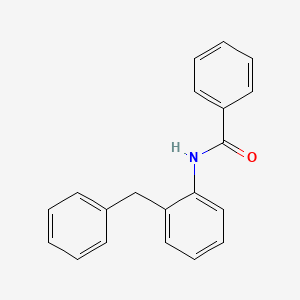

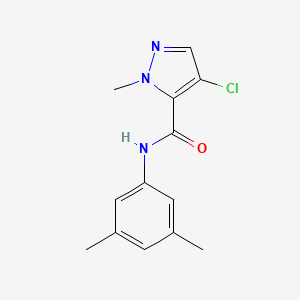
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5485657.png)

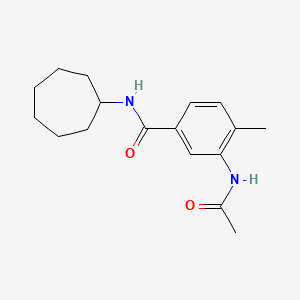
![N-cyclopropyl-1'-[4-(isopropylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485685.png)
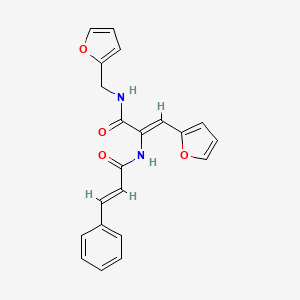
![(3R*,3aR*,7aR*)-1-(cyclopentylacetyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485693.png)
![4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5485699.png)

![N-[(1-adamantylamino)carbonothioyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5485726.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-imidazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5485732.png)